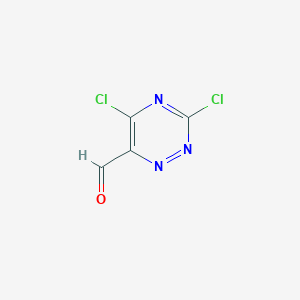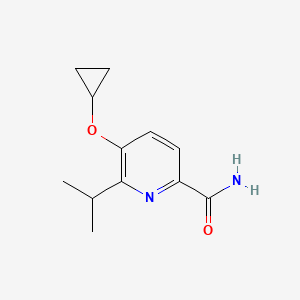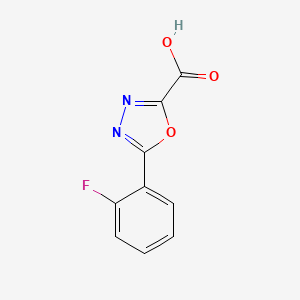
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has gained significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-fluorobenzohydrazide with diethyl oxalate under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
5-Chloro-2-fluorophenylboronic acid: Utilized in the synthesis of biaryl amides.
Uniqueness
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid stands out due to its oxadiazole ring, which imparts unique stability and reactivity. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C9H5FN2O3 |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O3/c10-6-4-2-1-3-5(6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Clé InChI |
LUQVMVYRMOMIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


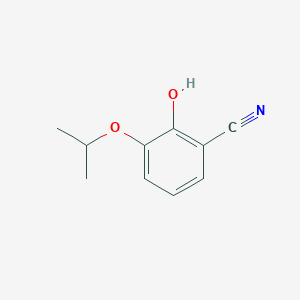
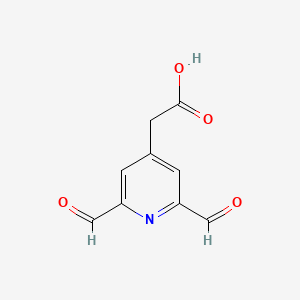

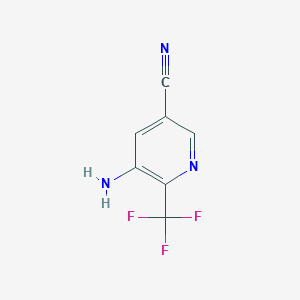
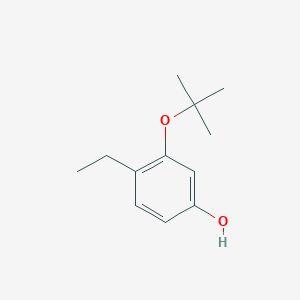

![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)



